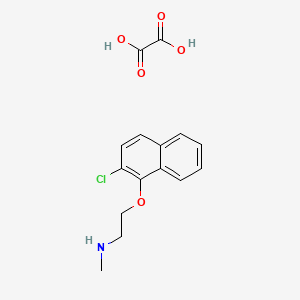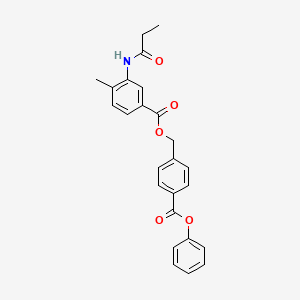![molecular formula C12H14FN3O2 B4093966 1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-1,2,4-triazole](/img/structure/B4093966.png)
1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-1,2,4-triazole
描述
1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-1,2,4-triazole is an organic compound that features a triazole ring substituted with a fluorophenoxyethoxyethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-1,2,4-triazole typically involves the following steps:
Formation of the Fluorophenoxyethoxyethyl Intermediate: This step involves the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with ethylene bromide to yield 2-[2-(2-fluorophenoxy)ethoxy]ethyl bromide.
Triazole Ring Formation: The intermediate 2-[2-(2-fluorophenoxy)ethoxy]ethyl bromide is then reacted with sodium azide to form the corresponding azide. This azide undergoes a cyclization reaction with an alkyne to form the 1,2,4-triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide formation.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
科学研究应用
1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenoxy group may enhance the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes involved in metabolic pathways.
Receptors: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
相似化合物的比较
1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-1,2,4-triazole can be compared with other similar compounds, such as:
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-fluorophenoxy)ethanone: This compound also contains a fluorophenoxy group but differs in its core structure.
1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}pyrrolidine: Similar in structure but contains a pyrrolidine ring instead of a triazole ring.
Uniqueness: The presence of the triazole ring in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
属性
IUPAC Name |
1-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2/c13-11-3-1-2-4-12(11)18-8-7-17-6-5-16-10-14-9-15-16/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJONEGAQVXRHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOCCN2C=NC=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B4093889.png)
![2-[2-(5-methyl-2-nitrophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B4093893.png)
![N-[5-[1-(4-chloro-2-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4093904.png)
![N-[2-(2-chloro-4-methylphenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4093908.png)
![N-[3-(4-tert-butylphenoxy)propyl]cyclopentanamine oxalate](/img/structure/B4093911.png)
![1-[3-(2,4-Dimethyl-6-prop-2-enylphenoxy)propyl]-1,2,4-triazole](/img/structure/B4093925.png)
![tetrahydro-2-furanylmethyl 4-[2-(benzyloxy)phenyl]-7-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4093943.png)

![3-bromo-N-[5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4093956.png)
![3-fluoro-N-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4093964.png)
![4-methyl-N-[5-[(4-methylphenyl)sulfanylmethyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4093974.png)
![phenyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B4093981.png)
![N-[2-(2-tert-butyl-6-methylphenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4093985.png)
